molecular formula C25H35BO3Si B14898736 tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

Cat. No.: B14898736
M. Wt: 422.4 g/mol
InChI Key: HXTNUWFMEBBMJL-XMHGGMMESA-N
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Description

tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a complex organosilicon compound that features a boronate ester group

Preparation Methods

The synthesis of tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a silane derivative under specific reaction conditions. The process often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves interactions with molecular targets through its boronate ester and silane groups. These interactions can influence various pathways, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar compounds include:

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

These compounds share similar structural features but differ in their specific functional groups and applications. tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique due to its combination of boronate ester and silane functionalities, which provide distinct reactivity and application potential .

Properties

Molecular Formula

C25H35BO3Si

Molecular Weight

422.4 g/mol

IUPAC Name

tert-butyl-diphenyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane

InChI

InChI=1S/C25H35BO3Si/c1-23(2,3)30(21-15-10-8-11-16-21,22-17-12-9-13-18-22)27-20-14-19-26-28-24(4,5)25(6,7)29-26/h8-19H,20H2,1-7H3/b19-14+

InChI Key

HXTNUWFMEBBMJL-XMHGGMMESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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